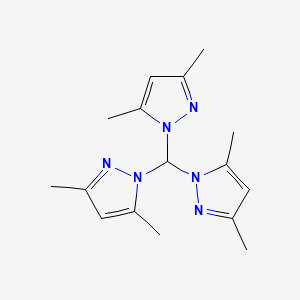

Tris(3,5-dimethyl-1-pyrazolyl)methane

Beschreibung

Significance of Poly(pyrazolyl)methane Ligands in Contemporary Inorganic Chemistry

Poly(pyrazolyl)methane ligands, with general formulas RR'C(Pz)₂, RC(Pz)₃, and C(Pz)₄ (where Pz represents a pyrazolyl ring), are the neutral counterparts to the well-known anionic poly(pyrazolyl)borates. nih.gov These ligands are classified as versatile, hard N-donor ligands capable of coordinating to a metal center in a monodentate, bidentate, or tridentate fashion. nih.govmdpi.com The coordination and organometallic chemistry of tris(pyrazolyl)methane ligands have been a subject of growing interest. nih.gov

The significance of these ligands stems from their adaptability and the distinct properties they impart to the resulting metal complexes, which often differ from their tris(pyrazolyl)borate analogues. nih.gov Their applications are extensive and continue to expand, with notable contributions to catalysis, bioinorganic and biologically inspired chemistry, and supramolecular chemistry. nih.gov For instance, the steric influence of tris(pyrazolyl)methane ligands has been shown to be a determining factor in the reactivity of organometallic iridium complexes. nih.gov Furthermore, rhenium and technetium complexes anchored by these ligands show potential for applications in radiopharmaceutical research. nih.gov In the realm of materials science, these ligands are instrumental in constructing a variety of complexes and supramolecular frameworks. nih.gov

The field has evolved to include "second-generation" ligands with modified pyrazolyl ring substituents and "third-generation" ligands where the central carbon backbone is functionalized, opening up new avenues for creating polytopic ligands and complex supramolecular structures. acs.orgeiu.edu

Historical Context and Early Development of Tris(3,5-dimethyl-1-pyrazolyl)methane Chemistry

The conceptual foundation for poly(pyrazolyl)methane ligands was laid in the mid-1960s through the pioneering work of Swiatoslaw Trofimenko, who first described this class of ligands, along with their anionic boron analogues, as "scorpionates". nih.gov Despite this early discovery, the chemistry of poly(pyrazolyl)methanes remained relatively underdeveloped for a considerable period, especially when compared to the extensively studied poly(pyrazolyl)borates. rsc.orgrsc.org

The initial challenges in synthesizing these compounds in high yields hindered their widespread investigation. researchgate.net However, the development of more effective synthetic methods has led to a resurgence of interest in this class of ligands. rsc.orgresearchgate.net Recent breakthroughs in the synthesis of ring-substituted tris(pyrazolyl)methanes have provided the opportunity for more in-depth exploration of their coordination and organometallic chemistry. rsc.orgcapes.gov.br This has subsequently catalyzed the application of their metal complexes, particularly with group 11 metals, in a variety of organic transformations. rsc.org The first crystal structure of a second-generation tris(pyrazolyl)methane was reported for tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. nih.gov

Conceptual Framework of Tridentate Nitrogen-Donor Ligands in Metal Coordination

A tridentate ligand is a molecule or ion that has three donor atoms available to bind to a central metal atom or ion in a coordination complex. wikipedia.org Nitrogen-donor ligands, which feature a nitrogen atom with a lone pair of electrons, are a prominent and versatile class of ligands in coordination chemistry. alfa-chemistry.com They can be categorized based on the number of donor atoms, with tridentate nitrogen-donor ligands being a significant subgroup. alfa-chemistry.com

When a tridentate ligand coordinates to an octahedral metal center, it can adopt one of two possible arrangements: facial (fac) or meridional (mer). wikipedia.org In the fac isomer, the three donor atoms are positioned on one triangular face of the octahedron. wikipedia.org Facially coordinating tridentate ligands are often referred to as scorpionate ligands. wikipedia.org In the mer isomer, the three donor atoms lie in a plane that bisects the octahedron. wikipedia.org

The coordination of tridentate ligands can lead to the formation of stable complexes with various metals. alfachemic.com The geometry of the resulting complex is influenced by factors such as the nature of the ligand and the metal ion. acs.org For example, in some dinuclear palladium complexes, tridentate NPN ligands bridge the two metal centers. acs.org The study of such complexes provides valuable insights into the bonding preferences and reactivity of metal centers with multidentate ligands. acs.org

Interactive Data Table

Below are the chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 28791-97-1 chemimpex.comchemicalbook.com |

| Molecular Formula | C₁₆H₂₂N₆ chemimpex.comchemicalbook.com |

| Molecular Weight | 298.39 g/mol chemimpex.comchemicalbook.com |

| Melting Point | 150 - 154 °C chemimpex.com |

| Appearance | White to off-white crystalline solid chemimpex.com |

| PubChem CID | 4359225 chemimpex.com |

| MDL Number | MFCD00958749 chemimpex.com |

Eigenschaften

IUPAC Name |

1-[bis(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22/h7-9,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKUMKYWINNWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402342 | |

| Record name | 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28791-97-1 | |

| Record name | 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Ligand Functionalization

Diverse Synthetic Routes to Tris(3,5-dimethyl-1-pyrazolyl)methane

The preparation of tris(pyrazolyl)methanes has evolved significantly from early methods that were often hampered by low yields. researchgate.net Traditional synthesis involves the reaction of a pyrazolate salt with a trihalomethane like chloroform (B151607), often in the presence of a phase transfer catalyst. nih.govchemicalbook.com However, concerns over low yields, sometimes due to side reactions involving dichlorocarbene, have spurred the development of more efficient and varied synthetic protocols. researchgate.net

In a move towards greener and more efficient chemical processes, solventless synthesis methods have been explored. mdpi.com One such approach involves the thermal reaction of 3,5-dimethylpyrazole (B48361) with a suitable starting material like α,α′,α″-trichlorotoluene to produce a phenyl-substituted derivative. nih.govmdpi.comresearchgate.net This method avoids the use of solvents and can be driven by thermal treatment, sonochemical methods, or microwave irradiation. mdpi.com While this specific example yields a phenyl-substituted analogue, the principles are applicable to the broader class of tris(pyrazolyl)methanes.

Research has detailed the reaction conditions for synthesizing tris(pyrazolyl)phenylmethane ligands, demonstrating the viability of solvent-free reactions. nih.gov For instance, the synthesis of 1,1′,1″-(Phenylmethanetriyl)tris(3,5-dimethyl-1H-pyrazole) was achieved by heating the reactants at 80 °C for 24 hours, resulting in a 30% yield after purification. mdpi.com

Table 1: Solventless Synthesis of a this compound Analogue

| Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

Significant improvements in the synthesis of tris(pyrazolyl)methanes have been achieved through modern techniques that enhance yield and reduce reaction times. One high-yield method utilizes an autoclave for the reaction. researchgate.net

Another major advancement is the use of microwave-assisted synthesis. researchgate.netzu.edu.ly This technique dramatically shortens the reaction duration compared to conventional heating methods. For example, a synthesis that typically requires three days under reflux conditions can be completed in just one hour using microwave irradiation, often with an improved product yield. researchgate.net This efficiency is a key advantage in preparing these valuable ligands. zu.edu.ly

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional (Reflux) | ~72 hours | Moderate | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Strategies for Peripheral and Central Carbon Functionalization of the Ligand Scaffold

The versatility of the tris(pyrazolyl)methane scaffold lies in its capacity for functionalization at both the peripheral pyrazole (B372694) rings and the central "apical" carbon atom. These modifications are key to tuning the ligand's properties.

Peripheral functionalization involves introducing substituents onto the pyrazole rings. This can be achieved by using pre-functionalized pyrazoles in the initial synthesis or by post-synthesis modification. rsc.org For example, using 4-methyl-substituted pyrazoles leads to a modified ligand scaffold. butler.edu Another interesting transformation is the thermal rearrangement of a phenyl-substituted tris(pyrazolyl)methane, which results in the migration of a pyrazolyl group to the phenyl ring, demonstrating a change in connectivity. nih.govresearchgate.net

Central carbon functionalization involves altering the group attached to the methane (B114726) carbon. A notable example is the synthesis of tris(pyrazolyl)methanesulfonate. cmu.edu This is achieved by deprotonating the central C-H bond of a tris(pyrazolyl)methane with n-butyllithium and then reacting the resulting intermediate with a sulfur trioxide-trimethylamine complex. cmu.edu This introduces a sulfonate group, which can impart different solubility characteristics to the resulting metal complexes. cmu.edu Similarly, starting with α,α′,α″-trichlorotoluene instead of chloroform allows for the introduction of a phenyl group at this central position. nih.gov

Table 3: Examples of Functionalization Strategies

| Position | Strategy | Example | Resulting Group | Reference |

|---|---|---|---|---|

| Peripheral (Ring) | Use of substituted pyrazole | Synthesis with 4-methylpyrazole | 4-Methyl groups on pyrazole rings | butler.edu |

| Central (Carbon) | Use of substituted methane | Synthesis from PhCCl₃ | Apical Phenyl group | nih.gov |

This table is interactive. Click on the headers to sort the data.

Design Principles for Modulating Steric and Electronic Characteristics of this compound Derivatives

The primary goal of functionalizing the this compound ligand is to precisely control its steric and electronic properties. These properties, in turn, dictate the structure, stability, and reactivity of the metal complexes they form. nih.gov

Steric characteristics are primarily modulated by introducing bulky substituents at the 3-position of the pyrazole rings. nih.gov The methyl groups in this compound already provide a certain level of steric hindrance. This can be systematically increased by replacing the methyl groups with larger groups such as isopropyl or tert-butyl. cmu.edunih.gov This increased steric bulk can enforce specific coordination geometries on a metal center and can stabilize reactive species by preventing dimerization or other decomposition pathways.

Electronic characteristics are influenced by the electron-donating or electron-withdrawing nature of the substituents on the pyrazole rings. The fundamental electronic nature of the ligand is dictated by the apical group. Tris(pyrazolyl)methanes are neutral ligands, which distinguishes them from their close anionic analogues, the hydrotris(pyrazolyl)borates, where the apical C-H is replaced by a B-H⁻ moiety. nih.gov This difference in charge significantly impacts the electron-donating ability of the ligand. Copper(I) carbonyl complexes, for instance, show a much higher C-O stretching frequency with the neutral tris(pyrazolyl)methane ligand compared to the anionic borate (B1201080) analogue, indicating that the neutral ligand is a weaker electron donor. researchgate.netnih.gov This electronic tuning is critical for applications in catalysis, where the electron density at the metal center can influence catalytic activity and selectivity. nih.gov

Coordination Chemistry of Tris 3,5 Dimethyl 1 Pyrazolyl Methane Ligands

Overview of Metal Coordination Modes and Geometries

The coordination of Tris(3,5-dimethyl-1-pyrazolyl)methane to metal centers is dominated by its ability to act as a facial N-donor ligand, though other modes have been observed. The flexibility of the pyrazolyl rings allows for adaptation to different metal ion sizes and electronic preferences. acs.org

The most common coordination mode for this compound is as a facial tridentate (κ³-N,N',N'') ligand. In this arrangement, the three nitrogen atoms from the pyrazolyl rings occupy one face of the coordination polyhedron, typically an octahedron. This facial capping geometry is observed in a wide range of transition metal complexes, including those of manganese, molybdenum, and thallium. acs.orgresearchgate.netrsc.org For instance, in the complex {[HC(3,5-Me₂pz)₃]₂Tl}PF₆, the thallium(I) ion is coordinated to two Tpm* ligands, resulting in a six-coordinate, trigonally distorted octahedral geometry where the lone pair on the thallium is stereochemically inactive. acs.org This facial coordination enforces a specific geometry that can be exploited in the design of catalysts and functional materials. chemimpex.comchemimpex.com

While facial κ³ coordination is predominant, unconventional coordination modes for ligands of the tris(pyrazolyl)methane family have been reported. For the related tris(pyrazolyl)methanide, the deprotonated form of tris(pyrazolyl)methane, a rare κ²N,κ¹C coordination mode has been observed. researchgate.net This mode involves two nitrogen atoms from the pyrazolyl rings and the central methanide (B1207047) carbon atom coordinating to the metal center. researchgate.net The presence of this κ²N,κ¹C coordination can lead to instability and degradation of the ligand. researchgate.net Although less common for the neutral this compound ligand itself, the potential for varied coordination demonstrates the versatility of this ligand family.

Complex Formation with Transition Metal Ions

This compound forms stable complexes with a wide array of transition metal ions, leading to diverse structures and properties.

Manganese complexes of this compound have been synthesized and characterized, particularly in the context of their carbonyl derivatives. The cationic tricarbonyl complex, [Mn(CO)₃{HC(pz')₃}]⁺ (where pz' = 3,5-dimethylpyrazolyl), serves as a precursor for the synthesis of dicarbonyl complexes. rsc.org These are formed by the reaction of the tricarbonyl complex with various P-, N-, and C-donor ligands in the presence of an oxidizing agent like trimethylamine (B31210) oxide. rsc.org

The electronic properties of these manganese complexes have been investigated using techniques such as cyclic voltammetry and DFT calculations. rsc.org These studies reveal that the complexes undergo irreversible oxidation. rsc.org A comparison of the carbonyl stretching frequencies and oxidation potentials for complexes with different donor ligands has been used to assess the electron-donating ability of the this compound ligand relative to analogous cyclopentadienyl (B1206354) and tris(pyrazolyl)borate ligands. rsc.org

Table 1: Selected Manganese Carbonyl Complexes with this compound

| Complex | Other Ligands (L) | Synthesis Method |

|---|---|---|

| [Mn(CO)₃{HC(pz')₃}]⁺ | None | Reaction of Mn(CO)₅Br with Tpm* |

The coordination chemistry of this compound with molybdenum spans a range of oxidation states from Mo(0) to Mo(VI). acs.orgacs.org The tricarbonyl complex, [Mo(CO)₃{HC(3,5-Me₂pz)₃}], is a common starting material for accessing higher oxidation states. acs.org Oxidation of this Mo(0) complex can yield mononuclear Mo(III) or Mo(VI) species of the type [MoX₃L] (where X = Cl, Br, I, or O). acs.org

Dinuclear molybdenum complexes featuring the Tpm* ligand have also been synthesized and structurally characterized. researchgate.netacs.orgnih.govresearchgate.netnih.gov For example, treatment of [MoO₂Cl{HC(3,5-Me₂pz)₃}]BF₄ with excess tert-butyl hydroperoxide leads to the formation of both symmetrical, Mo₂O₄(μ₂-O){HC(3,5-Me₂pz)₃}₂₂, and unsymmetrical, [Mo₂O₃(O₂)₂(μ₂-O)(H₂O){HC(3,5-Me₂pz)₃}], oxido-bridged dimers. acs.orgnih.govresearchgate.net In another example, recrystallization of [MoO₂Cl{HC(3,5-Me₂pz)₃}]Cl afforded a dinuclear complex, [{MoO₂Cl₂}(μ₂-O){MoO₂[HC(3,5-Me₂pz)₃]}]. researchgate.netnih.gov This complex features two distinct Mo(VI) centers: one is hexacoordinated and chelated by the Tpm* ligand in a facial manner, while the other is pentacoordinated with two chloride anions. researchgate.netnih.gov

Table 2: Examples of Molybdenum Complexes with this compound

| Complex | Molybdenum Oxidation State | Key Structural Features | Reference |

|---|---|---|---|

| [Mo(CO)₃{HC(3,5-Me₂pz)₃}] | 0 | Mononuclear, tricarbonyl | acs.org |

| [MoX₃{HC(3,5-Me₂pz)₃}] (X = Cl, Br, I) | III | Mononuclear, trihalide | acs.org |

| [MoO₃{HC(3,5-Me₂pz)₃}] | VI | Mononuclear, trioxido | nih.govresearchgate.net |

| [{MoO₂Cl₂}(μ₂-O){MoO₂[HC(3,5-Me₂pz)₃]}] | VI | Dinuclear, oxido-bridged, mixed coordination | researchgate.netnih.gov |

Copper complexes with this compound exhibit significant variability in both coordination number and geometry. This flexibility is influenced by the copper oxidation state (Cu(I) or Cu(II)), the nature of the co-ligands, and the reaction conditions.

For copper(II), five-coordinate complexes are common, often displaying geometries that are intermediate between square pyramidal and trigonal bipyramidal. nih.gov For example, a series of mononuclear five-coordinate pseudohalido-Cu(II) complexes have been synthesized, showing distorted square pyramidal or trigonal bipyramidal geometries depending on the other ligands present. nih.gov In some cases, six-coordinate octahedral geometries are observed, such as in a coordination polymer where four 3,5-dimethyl-1H-pyrazole ligands and two bridging sulfate (B86663) ligands coordinate to the copper(II) center. nih.gov

Copper(I) complexes with Tpm* also show diverse coordination environments. For instance, a tetracoordinated copper(I) center is found in the complex [Cu(CHpz₃)(PPh₃)]⁺, where the geometry is significantly distorted from ideal tetrahedral. researchgate.net The reversible dissociation of one of the pyrazole (B372694) arms from the Cu(I) coordination sphere has been noted, indicating a fluxional behavior in solution. researchgate.net

Table 3: Coordination Geometries in Copper Complexes with Pyrazole-based Ligands

| Complex Type | Copper Oxidation State | Coordination Number | Geometry |

|---|---|---|---|

| [Cu(L)(NCS)₂] type | II | 5 | Distorted Square Pyramidal |

| [Cu(L)(pseudohalide)]⁺ type | II | 5 | Distorted Trigonal Bipyramidal |

| [Cu(SO₄)(Hdmpz)₄]n | II | 6 | Octahedral |

Comparative Studies with Isoelectronic Polypyrazolylborate Ligands

A key distinction lies in the electronic properties. The anionic Tp⁻ ligand is generally considered a stronger electron donor than the neutral Tpm. This difference in electron-donating ability has been established through comparative studies of their metal carbonyl complexes. For instance, the carbonyl stretching frequencies in manganese tricarbonyl complexes of the type [Mn(CO)3L]+ (where L is the tripodal ligand) are often used as a probe of the ligand's electron-donating capacity. Lower CO stretching frequencies indicate a more electron-rich metal center, and thus a more strongly donating ligand. Studies have shown that the CO stretching frequencies for [Mn(CO)3(Tpm)]+ are higher than those for the isoelectronic Mn(CO)3(Tp) complex, confirming the stronger donating character of the Tp*⁻ ligand. rsc.org

This electronic difference also manifests in the electrochemical behavior of their respective metal complexes. Cyclic voltammetry studies on manganese carbonyl complexes have shown that the oxidation of the [Mn(CO)2L(Tpm)]+ complexes (where L is another ligand) occurs at a more positive potential compared to their [Mn(CO)2L(Tp)] counterparts. rsc.org This indicates that it is more difficult to remove an electron from the Tpm* complexes, further supporting the notion that Tpm* is a weaker electron donor than Tp*⁻. rsc.org

The steric profiles of Tpm* and Tp⁻, while both featuring bulky 3,5-dimethylpyrazolyl groups, can also exhibit subtle differences that impact the coordination environment of the metal center. wikipedia.org The B-H bond in Tp⁻ is longer than the C-H bond in Tpm*, which can influence the cone angle of the ligand and the accessibility of the metal center to other substrates. These steric differences, combined with the electronic disparities, can lead to variations in the catalytic activity and reactivity of their metal complexes.

For example, in the context of bioinorganic modeling, the choice between Tpm* and Tp⁻ can be critical. The neutral charge of Tpm may be advantageous in mimicking certain metalloenzyme active sites where a neutral coordination environment is required. Conversely, the anionic nature of Tp*⁻ may better replicate the electronic environment of other active sites.

The synthesis of Tpm* and its derivatives has historically been more challenging than that of the polypyrazolylborates, which has contributed to the comparatively less developed coordination chemistry of Tpm* ligands. rsc.org However, advancements in synthetic methodologies have made Tpm* and a variety of its substituted analogues more accessible, paving the way for more extensive comparative studies. nih.govresearchgate.net These studies are crucial for a deeper understanding of the subtle yet significant effects of ligand design on the properties and functions of coordination complexes.

Table 1: Comparison of Properties between Tpm* and Tp*⁻

| Property | This compound (Tpm) | Hydrotris(3,5-dimethyl-1-pyrazolyl)borate (Tp⁻) |

| Charge | Neutral | Anionic (-1) |

| Apical Group | C-H | [B-H]⁻ |

| Electron Donating Ability | Weaker | Stronger |

| Synthesis | Historically more challenging | Well-established |

Table 2: Selected Research Findings

| Metal Complex System | Observation | Implication | Reference |

| [Mn(CO)3L]+ (L = Tpm* or Tp) | Higher ν(CO) for Tpm complex | Tpm* is a weaker electron donor than Tp⁻ | rsc.org |

| [Mn(CO)2L(Tpm)]+ vs. [Mn(CO)2L(Tp)] | More positive oxidation potential for Tpm complex | Tpm* complexes are more difficult to oxidize | rsc.org |

| Group 11 Metal Complexes | Tpm* complexes show significant catalytic activity | Tpm* is a viable alternative to Tp*⁻ in catalysis | rsc.org |

Advanced Structural Elucidation and Spectroscopic Characterization of Complexes

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

The geometry of metal complexes containing the Tris(3,5-dimethyl-1-pyrazolyl)methane ligand is significantly influenced by the nature of the metal ion. In the dicationic, homoleptic cadmium complex, {HC(3,5-Me(2)pz)(3)Cd}(BF(4))(2), the cadmium ion is coordinated to six nitrogen donor atoms from two Tpm* ligands, resulting in a trigonally distorted octahedral arrangement. nih.gov Similarly, the potassium complex [HC(3,5-Me(2)pz)(3)](2)K) also adopts a trigonally distorted octahedral geometry around the potassium ion. nih.gov

The versatility of the Tpm* ligand allows for the formation of heterobimetallic complexes with direct metal-metal bonds. Reactions involving the Tris(3,5-dimethylpyrazolyl)methanide ligand have led to the synthesis of complexes featuring unprecedented direct bonds between zinc and chromium (Zn-Cr), cadmium and chromium (Cd-Cr), and cadmium and molybdenum (Cd-Mo). researchgate.net The analysis of these structures provides crucial data on the nature of these metal-metal interactions.

| Metal-Metal Bond | Bond Distance (pm) | Complex Type |

|---|---|---|

| Zn-Cr | 251.6 | Heterobimetallic |

| Cd-Cr | 269.8 | Heterobimetallic |

| Cd-Mo | 278.9 | Heterobimetallic |

Data sourced from research on Tris(3,5-dimethylpyrazolyl)methane-based heterobimetallic complexes. researchgate.net

Beyond the primary coordination sphere, X-ray diffraction reveals the presence of supramolecular interactions that dictate the crystal packing. In complexes with counterions like tetrafluoroborate (B81430) (BF₄⁻), non-classical hydrogen bonds can be observed. researchgate.net For instance, in the strontium complex [HC(pz)(3)](2)Sr)(2), the structure is highly distorted, showing not only κ³ bonding from the two tris(pyrazolyl)methane ligands but also significant interactions between the strontium center and three fluorine atoms from the BF₄⁻ counterions. nih.gov These interactions are crucial in stabilizing the crystal lattice. The study of these weak forces is essential for understanding the principles of crystal engineering and the design of new materials with desired solid-state properties. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamic processes of Tpm* complexes in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the ligand's environment. For the free this compound ligand in a deuterated chloroform (B151607) solvent, distinct signals can be assigned to its different protons and carbons. researchgate.net The central methine proton ((pz)₃CH) appears as a singlet, as do the protons at the 4-position of the pyrazole (B372694) rings. researchgate.net The two different methyl groups on the pyrazole rings are also distinguishable. researchgate.net

In the ¹³C{¹H} NMR spectrum, the carbons of the pyrazole rings at the 3- and 5-positions can be identified, along with their corresponding methyl carbons. researchgate.net Upon coordination to a metal center, shifts in these resonance signals provide evidence of complex formation and can offer insights into the electronic effects of the metal on the ligand.

| Nucleus | Assignment | Chemical Shift (ppm) |

|---|---|---|

| ¹H | (pz)₃CH | 8.07 |

| Pyrazole ring H (4-position) | 5.87 | |

| Methyl group H (5-position) | 2.18 | |

| Methyl group H (3-position) | 2.00 | |

| ¹³C | Pyrazole ring C (3-position) | 148.8 |

| Pyrazole ring C (5-position) | 140.8 | |

| Methyl group C (from 5-position) | 13.8 | |

| Methyl group C (from 3-position) | 10.6 |

Data sourced from spectroscopic studies of this compound. researchgate.net

For complexes involving NMR-active metal nuclei, heteronuclear NMR provides a direct probe of the metal's coordination environment. Cadmium-113 (¹¹³Cd) NMR, in particular, is a powerful tool due to the spin ½ nature of the nucleus, which typically results in sharp signals over a wide chemical shift range. huji.ac.il

Solution ¹¹³Cd NMR studies on cationic Tpm* complexes, such as {HC(3,5-Me(2)pz)(3)Cd}(BF(4))(2), have been conducted. nih.gov These studies reveal that the chemical shifts for these cationic complexes are very similar to those of analogous neutral tris(pyrazolyl)borate complexes that feature similar substitution on the pyrazolyl rings. nih.gov This suggests that the charge on the complex does not dramatically influence the ¹¹³Cd chemical shift in these systems. nih.gov The technique is sensitive to changes in coordination number and geometry, making it valuable for studying ligand exchange and fluxional processes in solution. acs.orgacs.org

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification within Complexes

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups and for studying the effects of coordination on the ligand's vibrational modes. In the context of Tpm* complexes, IR spectroscopy can confirm the coordination of the ligand to the metal by observing shifts in the pyrazole ring vibrations.

Furthermore, when Tpm* is used in conjunction with other ligands, such as carbon monoxide (CO), IR spectroscopy becomes a powerful diagnostic tool. For example, in manganese tricarbonyl complexes of Tpm* and its derivatives, the stretching frequencies of the CO ligands (ν(CO)) are sensitive to the electronic properties of the Tpm* ligand. researchgate.net The donor ability of the Tpm* ligand influences the electron density at the metal center, which in turn affects the extent of back-bonding to the CO ligands and thus their stretching frequencies. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for the characterization of this compound (Tpm*) complexes. As a soft ionization technique, it is particularly well-suited for analyzing thermally sensitive and non-volatile coordination compounds, as it typically generates intact molecular ions with minimal fragmentation. This allows for the direct determination of the mass-to-charge ratio (m/z) of cationic or anionic complex species in solution, confirming their composition and integrity.

In the analysis of Tpm* complexes, ESI-MS is used to verify the successful coordination of the ligand to the metal center and to identify the resulting complex ion. For instance, in the characterization of manganese carbonyl complexes, ESI-MS can confirm the formation of the parent cation [Mn(CO)₃{HC(pz')₃}]⁺. rsc.org The observed m/z value corresponds to the calculated mass of this cationic species, providing clear evidence of its formation. Furthermore, when ancillary ligands (L) are substituted into the coordination sphere, such as in [Mn(CO)₂L{HC(pz')₃}]⁺, ESI-MS can precisely confirm the identity of the new, larger cation. rsc.org

The interpretation of the spectra is generally straightforward, with the primary peak corresponding to the molecular ion [M+H]⁺ or [M]⁺ for cationic complexes. Adducts with solvent molecules or counter-ions are also sometimes observed, providing further structural clues. The isotopic pattern of the peaks is also highly informative, as it must match the theoretical distribution based on the natural abundance of the isotopes of all atoms in the complex, particularly the metal.

Table 1: Representative ESI-MS Data for Tpm Metal Complexes* This table is generated based on described complexes to illustrate typical ESI-MS results.

| Complex Ion | Formula of Ion | Calculated m/z |

|---|---|---|

| Tris(3,5-dimethyl-1-pyrazolyl)methanetricarbonylmanganese(I) | [C₁₆H₂₂N₆Mn(CO)₃]⁺ | 439.1 |

| Tris(3,5-dimethyl-1-pyrazolyl)methanedicarbonyl(acetonitrile)manganese(I) | [C₁₆H₂₂N₆Mn(CO)₂(CH₃CN)]⁺ | 452.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of Tpm* metal complexes. The absorption of UV or visible light promotes electrons from lower-energy orbitals to higher-energy orbitals, and the wavelengths of these absorptions are characteristic of the electronic environment of the metal center and its ligands.

The UV-Vis spectra of complexes containing the Tpm* ligand typically display two main types of electronic transitions:

Ligand-Centered (π → π) Transitions:* These are high-intensity absorptions usually occurring in the ultraviolet region (typically below 300 nm). They arise from electronic excitations within the pyrazole rings of the Tpm* ligand itself. For example, studies on related complexes with dimethylpyrazolyl-containing ligands show characteristic high-energy bands around 260 nm, which are attributed to HOMO → LUMO π → π* transitions within the pyrazole and other heterocyclic moieties. analis.com.my The position of these bands can shift upon coordination to a metal ion. analis.com.my

Charge-Transfer (CT) Transitions: These transitions involve the movement of an electron between a metal-centered orbital and a ligand-centered orbital. They are generally more intense than d-d transitions and can occur in either the UV or visible region.

Metal-to-Ligand Charge Transfer (MLCT): In these transitions, an electron moves from a metal d-orbital to an empty π* orbital on the ligand. These are common in complexes with electron-rich metals in low oxidation states and ligands with low-lying π-acceptor orbitals.

Ligand-to-Metal Charge Transfer (LMCT): This involves the transfer of an electron from a ligand-based orbital to an empty or partially filled d-orbital on the metal. These are favored for metals in high oxidation states with ligands that have non-bonding electron pairs.

Table 2: Typical UV-Vis Absorption Data for Pyrazolyl-Based Ligand Complexes This table includes data from a closely related ligand system to illustrate typical electronic transitions.

| Complex (Ligand: 3,6-bis(3,5-dimethylpyrazolyl)pyridazine) | λₘₐₓ (nm) | Type of Transition |

|---|---|---|

| Free Ligand | ~260 | π → π* |

| Cu(II) Complex | 294 | π → π* (shifted) / CT |

| Co(II) Complex | 290 | π → π* (shifted) / CT |

| Ni(II) Complex | 293 | π → π* (shifted) / CT |

Data sourced from a study on 3,6-bis(3,5-dimethylpyrazolyl)pyridazine complexes. analis.com.my

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique exclusively used for studying chemical species that have one or more unpaired electrons. It is therefore highly effective for the characterization of paramagnetic Tpm* complexes, such as those containing Cu(II) (d⁹), Mn(II) (d⁵), or Fe(III) (d⁵). The technique provides detailed information about the electronic structure and the local environment of the paramagnetic center.

In an EPR experiment, a sample is exposed to a constant magnetic field and irradiated with a microwave frequency. The absorption of microwave energy occurs when the energy matches the difference between the spin energy levels of the unpaired electrons, which are split by the applied magnetic field (Zeeman effect). The resulting EPR spectrum is typically plotted as the first derivative of the absorption.

Key parameters obtained from an EPR spectrum include:

The g-factor: This is a dimensionless quantity that is characteristic of the electronic environment of the unpaired electron. For a free electron, g is 2.0023. In a complex, deviations from this value arise from spin-orbit coupling and provide information about the nature of the orbitals containing the unpaired electron. Anisotropy in the g-factor (gx, gy, gz) gives insight into the symmetry of the complex.

Hyperfine Coupling (A): This refers to the interaction between the electron spin and the nuclear spin of the metal or nearby ligand atoms. This interaction splits the EPR signal into multiple lines, and the magnitude of the splitting (the hyperfine coupling constant, A) is related to the delocalization of the unpaired electron onto that nucleus.

For example, in an axial Cu(II) complex with Tpm*, one would expect to observe distinct g-values for the magnetic field parallel (g∥) and perpendicular (g⊥) to the principal symmetry axis. Hyperfine coupling to the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu) would split both the parallel and perpendicular features into four lines.

Table 3: Representative EPR Data for Paramagnetic Pyrazolyl-Based Complexes This table presents illustrative data for paramagnetic complexes to demonstrate typical EPR parameters.

| Complex Type | g-values (g∥, g⊥) | A-values (A∥) [cm⁻¹ x 10⁻⁴] |

|---|---|---|

| Axial Cu(II) Complex | ~2.2-2.4, ~2.05-2.09 | ~150-190 |

| Rhombic Cu(II) Complex | g₁, g₂, g₃ (distinct) | A₁, A₂, A₃ (distinct) |

Cyclic Voltammetry and Electrochemical Properties of Metal Complexes

Cyclic Voltammetry (CV) is the most widely used technique for investigating the electrochemical properties of Tpm* metal complexes. It provides information on the redox potentials and the stability of different oxidation states of the metal center. In a CV experiment, the potential applied to a working electrode is scanned linearly from a starting potential to a switching potential and then back again, while the resulting current is measured.

The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the potentials at which redox events (oxidation or reduction) occur. For a reversible one-electron process, the voltammogram has a characteristic shape with an anodic peak (oxidation) and a cathodic peak (reduction). The half-wave potential (E₁/₂), calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials, is a thermodynamic measure of the redox potential of the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple.

Table 4: Electrochemical Data for [Mn(CO)₂L{HC(pz')₃}]⁺ Complexes

| Ancillary Ligand (L) | Oxidation Potential (Epa vs Fc/Fc⁺) [V] |

|---|---|

| P(OEt)₃ | 1.15 |

| PMe₃ | 1.18 |

| PEt₃ | 1.22 |

| CNXyl | 1.48 |

| CNBuᵗ | 1.50 |

| py | 1.54 |

| MeCN | 1.69 |

Data sourced from Hallett et al., Dalton Transactions. rsc.org

Reaction Chemistry and Mechanistic Investigations

Ligand Exchange Reactions and Reactivity Studies

The Tpm* ligand, while generally forming stable complexes, can participate in ligand exchange or substitution reactions, which are fundamental to its application in catalysis and synthesis. chemimpex.com The nature of the metal center, the solvent, and the incoming ligand all influence the kinetics and thermodynamics of these reactions.

In manganese carbonyl complexes, for instance, the Tpm* ligand provides a stable coordination environment that allows for the systematic study of ligand substitution. The cationic complex [Mn(CO)3{HC(3,5-Me2pz)3}]+ reacts with a variety of donor ligands (L), such as phosphines, pyridines, and isocyanides, in the presence of trimethylamine (B31210) oxide. This process facilitates the substitution of one carbonyl group to yield dicarbonyl products of the type [Mn(CO)2(L){HC(3,5-Me2pz)3}]+. nih.gov This reactivity highlights the Tpm* framework's ability to support sequential ligand exchange, enabling the fine-tuning of the metal center's electronic and steric properties. nih.gov

Further studies have demonstrated that "mixed" tris(pyrazolyl)methanes can be synthesized through scrambling reactions. By heating Tris(3,5-dimethyl-1-pyrazolyl)methane with other substituted pyrazoles in an acidic medium, an equilibrium is established, leading to the formation of new asymmetric and functionalized Tpm ligands. researchgate.net This ligand exchange at the ligand backbone itself, rather than at the metal center, opens pathways to a vast library of tailored ligands.

The table below summarizes representative ligand substitution reactions involving a Tpm*-manganese carbonyl complex. nih.gov

| Precursor Complex | Incoming Ligand (L) | Product Complex |

| [Mn(CO)3{HC(pz')3}]+ | PEt3 | [Mn(CO)2(PEt3){HC(pz')3}]+ |

| [Mn(CO)3{HC(pz')3}]+ | P(OEt)3 | [Mn(CO)2(P(OEt)3){HC(pz')3}]+ |

| [Mn(CO)3{HC(pz')3}]+ | pyridine (py) | [Mn(CO)2(py){HC(pz')3}]+ |

| [Mn(CO)3{HC(pz')3}]+ | MeCN | [Mn(CO)2(MeCN){HC(pz')3}]+ |

| [Mn(CO)2(MeCN){HC(pz')3}]+ | PMe3 | [Mn(CO)2(PMe3){HC(pz')3}]+ |

| Note: pz' represents the 3,5-dimethylpyrazolyl moiety. |

Oxidative Decarbonylation Processes in Metal Carbonyl Complexes

Metal carbonyl complexes featuring the Tpm* ligand can undergo oxidative decarbonylation, a reaction that involves the loss of CO ligands, often accompanied by a change in the metal's oxidation state. These processes are typically initiated by chemical oxidants or electrochemical methods.

Electrochemical studies on complexes like [Mn(CO)3{HC(3,5-Me2pz)3}]+ and its substituted derivatives reveal that they undergo irreversible oxidation processes. nih.gov The potential at which this oxidation occurs is sensitive to the nature of the other ligands attached to the manganese center. This irreversibility suggests that the oxidation is followed by rapid chemical changes, such as the loss of CO ligands or rearrangement of the coordination sphere. The electron-donating nature of the Tpm* ligand influences the electron density at the metal center, thereby affecting the M-CO bond strength and the ease of decarbonylation. nih.gov

The reaction of [(OC)5MnBr] with bidentate bis(3,5-dimethylpyrazolyl)methane, a related ligand, results in the liberation of two carbon monoxide molecules to form [{(PzMe2)2CH2}Mn(CO)3Br]. researchgate.net This substitution reaction, driven by the chelate effect, is a form of decarbonylation from the initial manganese hexacarbonyl precursor's perspective, showcasing how scorpionate-type ligands facilitate the displacement of CO.

Interconversion Between Ligand Forms (e.g., -methane to -methanide)

A key feature of the Tpm* ligand is the acidity of its apical C-H proton. This proton can be removed by a strong base, converting the neutral tris(pyrazolyl)methane ligand into its anionic tris(pyrazolyl)methanide form ([C(3,5-Me2pz)3]−). This interconversion is a critical step in the synthesis of a wide range of complexes, particularly for metals in lower oxidation states or for creating heterobimetallic structures.

For example, the reaction of tris(3,5-dimethylpyrazolyl)methanide amido complexes, such as [M'{C(3,5-Me2pz)3}{N(SiMe3)2}] (where M' = Mg, Zn, Cd), with acidic metal hydrides like [MCp(CO)3H] (where M = Cr, Mo) demonstrates this interconversion. researchgate.net In these reactions, the acidic proton from the incoming metal hydride protonates the methanide (B1207047) ligand, converting it back to the neutral Tpm* form, which remains coordinated to the metal M'. Simultaneously, the metal hydride's anionic fragment coordinates to M', and the amido group is eliminated as HN(SiMe3)2. researchgate.net This process effectively transforms the ligand from its anionic methanide form back to its neutral methane (B114726) form within a single reaction sequence. researchgate.net

This deprotonation/reprotonation equilibrium allows Tpm* to act as a proton-responsive ligand, which can be exploited to modulate the reactivity of the coordinated metal center.

Exploration of Reactivity Towards Small Molecules (e.g., Carbon Monoxide, Dioxygen)

Complexes containing the Tpm* ligand are actively studied for their ability to bind and activate small molecules, a cornerstone of catalysis and bioinorganic chemistry. The steric bulk of the 3,5-dimethyl groups on the pyrazolyl rings creates a specific pocket around the metal center that can influence the binding and subsequent transformation of substrates like carbon monoxide (CO) and dioxygen (O2).

The substitution of CO in Tpm* metal carbonyls, as discussed in section 5.1, is itself a fundamental reaction with a small molecule. The reversible or irreversible binding of CO is crucial in many catalytic cycles, such as hydroformylation. wikipedia.org The robust nature of the Tpm* ligand provides a spectator platform to study the electronic effects of CO binding and substitution through techniques like infrared spectroscopy, which shows characteristic shifts in C-O stretching frequencies based on the electron density at the metal center. nih.gov

While specific, detailed studies on the direct reaction of Tpm-dioxygen adducts are highly specialized, the broader class of scorpionate ligands is known to support metal centers that bind O2. These interactions are relevant to modeling the active sites of metalloenzymes involved in oxygen transport and activation. The Tpm ligand can enforce a specific coordination geometry (trigonal bipyramidal or octahedral) that facilitates the binding of O2 and can stabilize different dioxygen species (superoxo or peroxo) upon coordination.

Mechanistic Pathways of Ligand Transformations within Coordination Spheres

The Tpm* ligand can undergo transformations beyond simple exchange or deprotonation while coordinated to a metal. These mechanistic pathways can involve rearrangements, ring-opening, or intramolecular migrations.

One notable transformation is the thermal rearrangement of a related ligand, tris(3,5-dimethylpyrazol-1-yl)phenylmethane. In this case, the sterically crowded ligand undergoes a transformation where one pyrazolyl ring migrates from the central methine carbon to the phenyl ring via an aromatic electrophilic substitution mechanism. mdpi.com This occurs through quinonoid carbocation intermediates. mdpi.com Although this example involves a phenyl-substituted variant, it illustrates the potential for complex intramolecular rearrangements that the tris(pyrazolyl)methane scaffold can undergo under specific conditions.

Furthermore, the versatility of the Tpm* ligand's coordination modes is a key aspect of its mechanistic chemistry. It can switch between tridentate (κ³) and bidentate (κ²) coordination. eiu.edu This "hemilabile" behavior can be crucial in catalysis, where the opening of a coordination site by the temporary detachment of one pyrazolyl arm allows a substrate molecule to bind to the metal center and react. This change in denticity is a fundamental mechanistic step that facilitates catalytic cycles by creating transient, highly reactive species.

Catalytic Applications in Organic Transformations

Role as Ligands in Homogeneous Catalysis

Tris(3,5-dimethyl-1-pyrazolyl)methane is a versatile, neutral tridentate ligand that coordinates to a metal center through three nitrogen atoms in a facial arrangement. It rsc.orgchemimpex.com is the neutral analogue of the widely studied anionic tris(pyrazolyl)hydroborate (Tp) ligands. Th rsc.orge presence of methyl groups in the 3 and 5 positions of the pyrazole (B372694) rings imparts significant steric bulk, which is a crucial feature in catalyst design. This steric hindrance can influence the coordination number of the metal center, often preventing the binding of more than one Tpm* ligand and leaving coordination sites available for substrate binding and catalytic activity.

T nih.govhe strong chelating ability of Tpm* allows for the formation of stable and robust metal complexes, which are essential for developing effective catalysts for organic transformations. Th chemimpex.come electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyrazolyl rings, allowing for the rational design of catalysts with enhanced reactivity and selectivity. Th uchile.clthieme-connect.deese characteristics have made Tpm* and its derivatives attractive for a wide range of applications in homogeneous catalysis, including oxidation, polymerization, and cross-coupling reactions.

# thieme-connect.deresearchgate.netconsensus.app## 6.2. Olefin Epoxidation: Mechanism and Efficiency

Molybdenum(VI) complexes incorporating the this compound ligand have been identified as effective catalysts for the epoxidation of olefins. Specifically, the complex [MoO(2)Cl{HC(3,5-Me(2)pz)(3)}]BF(4) (where HC(3,5-Me(2)pz)(3) is Tpm*) catalyzes the epoxidation of various olefins at 55 °C using tert-butyl hydroperoxide (TBHP) as the oxidant.

T researchgate.netnih.govhe efficiency of this catalytic system is remarkably high under anhydrous conditions. For the epoxidation of cis-cyclooctene, a quantitative yield of epoxycyclooctane can be achieved within 5 hours when water is rigorously excluded from the reaction mixture. Th researchgate.netnih.gove catalytic system is also selective, converting other substrates like R-(+)-limonene, 1-octene, and trans-2-octene (B89244) into their corresponding epoxides. Th researchgate.nete catalytic cycle is proposed to involve the in situ formation of an active oxodiperoxo complex. Th ua.ptresearchgate.netua.pte initial molybdenum tricarbonyl precursor, [Mo(CO)3(HC(3,5-Me2pz)3)], undergoes oxidative decarbonylation in the presence of the TBHP oxidant to form the catalytically active species.

T ua.ptresearchgate.nethe general mechanism for epoxidation by such molybdenum-oxo complexes involves the transfer of an oxygen atom from the oxidant, coordinated to the metal center, to the olefin. The Tpm* ligand serves to stabilize the high-valent molybdenum center and modulate its reactivity to favor the desired epoxidation pathway.

Olefin Epoxidation: Mechanism and Efficiency

Influence of Water and Catalyst Recycling in Ionic Liquids

The presence of water has a significant detrimental effect on the efficiency of the molybdenum-Tpm* catalyzed epoxidation. Increasing amounts of water in the reaction medium lead to a decrease in catalytic activity, although it does not affect the product selectivity. Th nih.gove deactivation is attributed to the transformation of the active catalyst into an inactive trioxidomolybdenum(VI) complex, [{HC(3,5-Me(2)pz)(3)}MoO(3)]. Th researchgate.netnih.govis highlights the importance of maintaining anhydrous conditions to achieve high catalytic efficiency.

A significant advancement in the practical application of these catalysts is their successful recycling using ionic liquids (ILs). Wh nih.goven ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) or N-butyl-3-methylpyridinium tetrafluoroborate are used as the solvent, the molybdenum-Tpm* catalyst can be effectively dissolved. Th nih.govis allows for the separation of the product from the catalyst and solvent phase, enabling the catalyst and the ionic liquid to be recycled and reused in subsequent catalytic runs without a discernible loss of activity. Th nih.govis approach addresses key principles of green chemistry by improving catalyst longevity and reducing waste.

| Catalyst Precursor | Substrate | Conversion (%) | Time (h) | Selectivity to Epoxide (%) | Conditions | Reference |

| [MoO(2)Cl{HC(3,5-Me(2)pz)(3)}]BF(4) | cis-Cyclooctene | 100 | 5 | >99 | 55 °C, TBHP, Anhydrous | |

| nih.gov | [Mo(CO)3(HC(3,5-Me2pz)3)] | cis-Cyclooctene | ~90 | 24 | >99 | 55 °C, TBHP, 1,2-dichloroethane |

| researchgate.net |

Ethylene (B1197577) Polymerization Catalysis

Chromium(III) complexes bearing the this compound ligand have demonstrated high activity in the polymerization of ethylene. Ne uchile.cluchile.clutral complexes with the general formula [RC(3,5-Me2Pz)3CrCl3], when activated with a co-catalyst, effectively convert ethylene into polyethylene.

T uchile.clhe most common co-catalyst used for these systems is methylaluminoxane (B55162) (MAO). Th uchile.cluss.cle chromium-Tpm* complexes themselves are pre-catalysts that, upon reaction with MAO, form the active catalytic species for polymerization. Research has shown that these Tpm-based chromium catalysts can exhibit higher activities compared to analogous chromium complexes with other ligand systems under similar conditions. Th uchile.cle steric and electronic properties of the Tpm ligand play a crucial role; the bulky methyl groups on the pyrazole rings influence the environment around the chromium center, which in turn affects the polymerization behavior and the properties of the resulting polyethylene.

< uchile.cldiv class="table-container">

| Catalyst Precursor | Co-catalyst | Activity (Kg PE/mol Cr·h) | Temperature (°C) | Al/Cr Ratio | Reference |

| [HC(3,5-Me2Pz)3CrCl3] | MAO | 1480 | 25 | 1000 | |

| uchile.cl | [HC(3,5-Me2Pz)3CrCl3] | MAO | 2340 | 60 | 1000 |

| uchile.cl |

Arylation Reactions (e.g., Amides, Aromatic Thiols)

Copper(I) complexes incorporating the this compound ligand have been successfully employed as pre-catalysts for C-N and C-S cross-coupling reactions. Specifically, the mononuclear complex of Tpm* with copper(I) has shown good activity in the arylation of both amides and aromatic thiols.

I nih.govresearchgate.netaminer.orgn these reactions, the TpmCu(I) complex facilitates the formation of a new bond between an aryl halide and a nitrogen or sulfur nucleophile. For the arylation of amides, a feasible intermediate in the catalytic cycle, a TpmCu(I)-phthalimidate complex, has been synthesized and characterized. Th nih.gove reaction of this intermediate with iodobenzene (B50100) yielded the expected C-N coupled product, providing strong evidence for its role in the catalytic mechanism. Th nih.govis demonstrates the ligand's ability to support the copper center through the necessary oxidative addition and reductive elimination steps of the cross-coupling cycle. The development of these catalysts is significant as copper is a more earth-abundant and less expensive metal than the palladium or rhodium often used for such transformations.

# thieme-connect.de## 6.5. Biomimetic Catalysis (e.g., Catechol Oxidase, Phenoxazinone Synthase Activity)

The structural and electronic similarities between the active sites of metalloenzymes and synthetic coordination complexes have spurred the development of biomimetic catalysts using Tpm* ligands. These complexes aim to replicate the function of enzymes in biological systems.

Complexes of copper with pyrazole-containing ligands have been extensively studied as models for catechol oxidase. Th researchgate.netnih.govpanskurabanamalicollege.orgrsc.orgis enzyme catalyzes the oxidation of catechols to quinones. While many studies focus on related pyrazole derivatives, complexes with the sterically hindered tris(pyrazolyl)methane framework are also investigated to mimic the 3-histidine coordination environment found in copper enzymes. Fo panskurabanamalicollege.orgmdpi.comr instance, a copper(II) complex with the more sterically hindered tris(3,5-diisopropyl-1-pyrazolyl)methane ligand has been synthesized and characterized in the context of catecholato complexes, providing insight into how the ligand environment affects the metal center's geometry and electronic properties, which are key to its catalytic function.

F mdpi.comurthermore, cobalt complexes with tridentate pyrazole-based ligands have been shown to model the activity of phenoxazinone synthase. Th researchgate.netis enzyme catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinones. A Co(II) complex with a ligand derived from 1-hydroxymethyl-3,5-dimethylpyrazole was shown to be an effective catalyst for the oxidation of 2-aminophenol, achieving over 99% conversion. Th researchgate.netis indicates that metal complexes of Tpm* and its derivatives are promising platforms for developing catalysts that mimic the function of complex biological systems.

Rational Design of Catalysts Incorporating this compound

The rational design of catalysts involves the deliberate modification of a ligand's structure to achieve a desired catalytic performance. The this compound framework is particularly well-suited for this approach. Th chemimpex.comthieme-connect.dee steric and electronic properties of the Tpm* ligand can be systematically tuned, which directly impacts the behavior of the resulting metal catalyst.

uchile.clSteric Tuning: The bulky methyl groups at the 3- and 5-positions of the pyrazole rings create a sterically hindered environment around the metal center. Th uchile.clis is a key design element that can, for example, promote the formation of mononuclear complexes, prevent catalyst deactivation pathways, and influence the selectivity of reactions like ethylene polymerization. Fu nih.govuchile.clrther increasing the size of these substituents (e.g., from methyl to isopropyl) can create a more spacious reaction pocket, which has been shown in related systems to significantly increase reaction rates in biomimetic oxidation reactions.

nih.govElectronic Tuning: The electronic properties of the ligand, and thus the reactivity of the metal center, can be altered by introducing electron-donating or electron-withdrawing groups onto the pyrazole rings or the central methane (B114726) carbon. Fo uchile.clmdpi.comr instance, in chromium-catalyzed ethylene polymerization, modifying the substituent on the central carbon atom of the tris(pyrazolyl)methane ligand influences the polymerization behavior. Th uchile.clis tunability allows for the optimization of catalyst activity and selectivity for specific organic transformations, from polymerization to fine chemical synthesis.

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and bonding in Tpm* and its metal complexes. DFT studies on the related, unsubstituted tris(pyrazol-1-yl)methane (tpm) reveal that the free ligand's κ³-like conformation, where all three nitrogen atoms are positioned for tripodal coordination, is intrinsically unstable. This suggests that the ligand must reorganize upon binding to a metal ion.

The primary bonding interaction in complexes of neutral tris(pyrazolyl)methane ligands with metal ions like Cu(I) and Ag(I) is the donation from the ligand to the metal (L→M). cnr.itcnr.it This donation has been characterized as having both σ and π character. cnr.it Conversely, back-donation from the metal's occupied d-orbitals into the ligand's π* orbitals is found to be negligible. cnr.it DFT calculations are also employed to shed light on the bonding differences between neutral tris(pyrazolyl)methane complexes and their anionic hydrotris(pyrazolyl)borate analogues, providing a quantitative basis for observed differences in reactivity and spectroscopic properties. researchgate.net In more complex systems, such as a copper(I) complex with triphenylphosphine and tris(pyrazol-1-yl)methane, DFT has been used to model the electronic structure of the entire crystal, yielding a computed band gap of approximately 2.8 eV. mdpi.com

Quantum Chemical Calculations on Metal-Ligand Interactions

Quantum chemical calculations provide a detailed picture of the interactions between the Tpm* ligand and metal centers. These calculations can elucidate the nature of metal-metal bonds and the subtle interplay of factors governing coordination geometry. For instance, in heterobimetallic complexes containing zinc or cadmium bonded to chromium or molybdenum and supported by a Tpm* ligand, quantum chemical calculations provided evidence for a direct interaction between the different metal atoms. researchgate.net The calculated bond lengths for novel Zn-Cr, Cd-Cr, and Cd-Mo bonds were 251.6, 269.8, and 278.9 pm, respectively. researchgate.net

| System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| [M(tpm)]+ (M=Cu, Ag) | DFT | Bonding is mainly from tpm → M(I) donation (σ and π); back-donation is negligible. | cnr.it |

| [Zn(Tpm*){MCp(CO)3}]+ (M=Cr, Mo) | Quantum Chemical Calculations | Evidence for direct metal-metal (Zn-M) bonds. | researchgate.net |

| [M(tpm)]+ vs. [M(tp)] (M=Cu, Ag) | DFT | The negative charge on the tp ligand leads to a stronger M-L bond compared to the neutral tpm. | cnr.it |

| LnTp3 Complexes | DFT, Energy Decomposition Analysis | Ln-Tp bonding is primarily electrostatic in character. | mdpi.com |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the theoretical model and the experimental interpretation. For copper(I) carbonyl complexes, DFT calculations have been used to predict the C≡O vibrational stretching frequency (ν(CO)). These calculations successfully reproduced the experimentally observed trend where the neutral Tpm* ligand results in a higher ν(CO) compared to its anionic hydrotris(pyrazolyl)borate counterpart, reflecting the latter's stronger electron-donating character. researchgate.net

Computational methods can also simulate dynamic processes observed in solution. For the [Cu(CHpz₃)(PPh₃)]⁺ complex, the three pyrazole (B372694) rings are equivalent in the ³¹H NMR spectrum at room temperature, indicating a fluxional process. mdpi.com DFT calculations were used to simulate potential mechanisms for this fluxionality, concluding that the reversible dissociation of one pyrazole ring from the copper(I) center is an energetically accessible process. mdpi.com Furthermore, vibrational frequencies calculated via DFT are often used to assign bands in experimental FT-IR and Raman spectra, providing a more complete understanding of the molecule's vibrational modes. nih.gov

| Complex | Spectroscopic Property | Experimental Value | Computational Finding | Reference |

|---|---|---|---|---|

| Cu(CO)(L') (L' = tris(pyrazolyl)methane type) | IR: ν(CO) | ~2107 cm⁻¹ | DFT calculations reproduce the high frequency, indicating weaker electron donation from the neutral ligand compared to anionic analogues. | researchgate.net |

| [Cu(CHpz₃)(PPh₃)][BF₄] | ¹H NMR | Equivalent pyrazole rings in solution. | DFT calculations support a fluxional mechanism involving reversible dissociation of one pyrazole arm. | mdpi.com |

Analysis of Electron Density Distribution (e.g., QTAIM, NBO methods)

To gain deeper insight into the nature of chemical bonds, computational chemists employ methods that analyze the distribution of electron density. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two such powerful techniques. ijnc.ir

QTAIM analysis examines the topology of the electron density, ρ(r), to characterize bonding interactions. For instance, in lanthanide complexes with the related Tp ligand, QTAIM analysis of the calculated electron density distribution confirmed the predominantly electrostatic (ionic) character of the metal-ligand bonds. mdpi.com This method can precisely define bond paths and locate bond critical points, whose properties reveal the nature of the interaction (e.g., covalent vs. closed-shell ionic or van der Waals interactions). ijnc.ir

NBO analysis transforms the complex calculated wavefunctions into a more intuitive chemical picture of localized bonds and lone pairs. It is used to investigate charge transfer, hyperconjugative interactions, and bond strength. nih.gov For example, in studies of hydrogen bonding, NBO analysis can quantify the stabilization energy associated with the interaction between a lone pair on one molecule and an antibonding orbital on another. ijnc.ir While specific QTAIM and NBO studies on Tpm* itself are not broadly reported, these methods are standard tools for analyzing the electronic structure of its complexes, providing a detailed description of the bonding that goes beyond simple orbital overlap models.

Steric and Electronic Parameters of the Ligand and its Complexes

The coordination chemistry of Tpm* is governed by a combination of its steric and electronic properties. The three pyrazolyl rings, substituted with methyl groups at the 3 and 5 positions, create a specific steric pocket around the metal center. This steric hindrance influences the coordination number and geometry of the resulting complexes.

The electronic nature of Tpm* is that of a neutral, tripodal N-donor ligand. Its electron-donating ability is a key parameter that can be probed computationally and experimentally. A common method involves examining the C≡O stretching frequency in carbonyl complexes; as a weaker electron donor than its anionic hydrotris(pyrazolyl)borate (Tp⁻) counterpart, Tpm* allows for less π-backbonding from the metal to the CO ligand, resulting in a higher ν(CO) frequency. researchgate.net A comparative study between sterically similar tris(pyrazolyl)borate and tris(triazolyl)borate ligands showed the latter to be a weaker electron donor, highlighting the fine-tuning possible by altering the ligand scaffold. researchgate.net

The steric and electronic effects manifest in the structural parameters of the complexes. In an iron(II) complex with a tris(5-methylpyrazolyl)methane ligand, the coordination environment is not perfectly octahedral but is stretched along the C₃ axis. amazonaws.com This distortion can be quantified by parameters such as the sum of deviations from the ideal 90° cis-angles (Σ) and the trigonal twist angle (τ), which can be derived from crystallographic data and rationalized through computational models.

| Parameter | Description | Method of Determination | Significance |

|---|---|---|---|

| Electron-Donating Ability | The capacity of the ligand to donate electron density to the metal center. | Inferred from ν(CO) in carbonyl complexes (spectroscopy and DFT). researchgate.net | Influences the reactivity and electronic properties of the metal center. Tpm* is a neutral donor, less powerful than anionic Tp⁻. |

| Coordination Pocket | The three-dimensional space defined by the ligand around the metal. | X-ray crystallography, molecular modeling. | The methyl groups of Tpm* provide significant steric bulk, influencing coordination number and stability. |

| Octahedral Distortion Parameters (Σ, τ) | Quantitative measures of the deviation from ideal octahedral geometry in six-coordinate complexes. | Calculated from crystallographic data. amazonaws.com | Reflects the steric and electronic constraints imposed by the tripodal ligand on the metal's coordination sphere. |

Supramolecular Architectures and Self Assembly

Formation of Extended Three-Dimensional (3D) Supramolecular Structures

The tridentate coordination of Tris(3,5-dimethyl-1-pyrazolyl)methane and related poly(pyrazolyl)methane ligands to metal ions serves as a cornerstone for the construction of extended supramolecular structures. When these ligands are incorporated into bitopic or multitopic molecules, they can bridge multiple metal centers to form coordination polymers. These polymers can, in turn, organize into elaborate three-dimensional (3D) architectures through further intermolecular interactions.

Research on silver(I) complexes with multitopic tris(pyrazolyl)methane ligands demonstrates the formation of complex 3D structures. For instance, polymeric chains can be organized into very similar 3D supramolecular architectures through weak hydrogen bonds and π-π stacking interactions. nih.gov In some cases, these interactions lead to the formation of intricate sinusoidal structures built from 32-atom macrocycles. nih.gov Similarly, coordination polymers of other metals, such as copper(II), cobalt(II), and nickel(II), have been shown to expand into 3D supramolecular networks, driven by hydrogen bonding and π–π stacking. researchgate.net

Role of Non-Covalent Interactions (e.g., π–π Stacking, C–H···π Interactions) in Crystal Packing

Non-covalent interactions are the subtle yet powerful forces that dictate the final arrangement of molecules in the solid state. For metal complexes of this compound and its analogues, these interactions are paramount in guiding the assembly of individual complexes into well-defined crystal lattices and extended supramolecular frameworks.

Key non-covalent interactions observed in the crystal packing of related tris(pyrazolyl)methane complexes include:

π–π Stacking: The aromatic pyrazolyl rings and other aryl groups within the ligand structure can engage in π–π stacking. In some silver(I) coordination polymers, strong face-to-face π-π stacking between central arene rings of the ligands helps organize polymeric chains into dimeric units. nih.gov

C–H···π Interactions: These interactions, where a C-H bond points towards the face of an aromatic ring, are also significant. In certain bitopic ligands, C-H···π interactions can induce dimerization of the ligand molecules in the solid state, pre-organizing them for coordination. nih.gov

Hydrogen Bonding: A variety of weak hydrogen bonds play a crucial role. C-H···F and C-H···O hydrogen bonds between the ligand and counter-anions (like BF₄⁻ or CF₃SO₃⁻) are frequently observed, linking polymeric chains into robust 3D architectures. nih.govnih.gov

| Interaction Type | Description | Role in Supramolecular Structure | Reference |

| π–π Stacking | Attraction between aromatic pyrazolyl or other aryl rings. | Organizes polymeric chains into dimeric units. | nih.gov |

| C–H···π Interactions | A C-H bond acts as a hydrogen bond donor to a π-system. | Can lead to dimerization and pre-organization of ligands. | nih.gov |

| C–H···Anion Hydrogen Bonds | Weak hydrogen bonds between C-H groups on the ligand and electronegative atoms (F, O) on counter-anions. | Links individual coordination polymer chains into extended 2D sheets or 3D networks. | nih.govnih.gov |

Self-Assembly Processes Leading to Discrete and Polymeric Complexes

The self-assembly of this compound with metal ions can result in either discrete, closed structures or infinite, polymeric arrays. The final product is often highly sensitive to the reaction conditions, such as the choice of metal salt, the anion, and the solvent.

A study on the self-assembly of silver salts with a related ligand, bis(3,5-dimethylpyrazol-1-yl)(pyridine-4-yl)methane, perfectly illustrates this dichotomy. acs.org

Discrete Complexes: When using silver salts with coordinating anions like nitrate (B79036) (NO₃⁻) or triflate (CF₃SO₃⁻), the self-assembly process yields a discrete, box-like cyclic dimer. In this structure, two silver ions are bridged by two ligands to form a closed, finite metallacycle. acs.org

Polymeric Complexes: In contrast, when anions with lower coordinating ability, such as hexafluorophosphate (B91526) (PF₆⁻) or perchlorate (B79767) (ClO₄⁻), are used, the outcome is a 1D coordination polymer with a helical structure. acs.org

This demonstrates that the anion can act as a template or a competing ligand, directing the assembly toward either a discrete or polymeric architecture. While many studies focus on polymeric structures, discrete complexes of Tpm* have also been synthesized. A notable example is the silver(I) complex [Ag(Tpm)(DBPTA)]NO₃, where Tpm acts as a capping ligand in a multi-component assembly. researchgate.net The formation of either discrete or polymeric species is thus a result of a complex thermodynamic equilibrium influenced by all components in the system. rsc.org

| Architectural Outcome | Influencing Factors | Example System | Reference |

| Discrete Dimer | Coordinating anions (e.g., NO₃⁻, CF₃SO₃⁻) | Ag(I) + bis(3,5-dimethylpyrazol-1-yl)(pyridine-4-yl)methane | acs.org |

| Polymeric Helix | Weakly coordinating anions (e.g., PF₆⁻, ClO₄⁻) | Ag(I) + bis(3,5-dimethylpyrazol-1-yl)(pyridine-4-yl)methane | acs.org |

| Discrete Mononuclear | Use as a terminal/capping ligand in a multi-component system | [Ag(Tpm*)(DBPTA)]NO₃ | researchgate.net |

Influence of Ligand Substitution on Supramolecular Organization

Modifying the structure of the tris(pyrazolyl)methane ligand is a powerful strategy for tuning the resulting supramolecular architecture. Substituents on the pyrazolyl rings or at the central methane (B114726) carbon can exert profound steric and electronic effects that guide the self-assembly process.

The methyl groups at the 3- and 5-positions of the pyrazole (B372694) rings in this compound are a prime example of this influence. A comparative study of silver(I) complexes with bis(pyrazol-1-yl)(pyridine-4-yl)methane and its 3,5-dimethylated analogue, bis(3,5-dimethylpyrazol-1-yl)(pyridine-4-yl)methane, revealed that the presence of the methyl groups has a strong influence on the final supramolecular structure and the stability of the resulting complexes. acs.org The steric bulk of the methyl groups can prevent the formation of certain geometries while favoring others, thereby directing the self-assembly pathway.

Furthermore, changing the connectivity and topology of the ligands has a dramatic effect. Linking two tris(pyrazolyl)methane units together with different spacers (e.g., ortho-, meta-, or para-substituted benzene (B151609) rings) leads to vastly different supramolecular structures with silver(I), including polymeric chains, dimeric units, and large macrocycles. nih.gov Even more subtle changes, such as moving a methyl group from the 3- or 5-position to the 4-position of the pyrazolyl ring, can alter the electronic properties and reactivity of the corresponding metal complexes, which in turn affects their long-range organization. butler.edu This demonstrates that ligand design, down to the specific placement of functional groups, is a key tool for achieving control over supramolecular organization.

| Substitution Type | Effect on Supramolecular Structure | Reference |

| Methyl groups on pyrazole (3,5-positions) | Imparts steric bulk, influencing which self-assembled structure (e.g., discrete vs. polymeric) is favored and enhancing complex stability. | acs.org |

| Ligand Topology (linking multiple Tpm units) | Changes the overall geometry and connectivity, leading to different architectures like simple polymers, double-stranded helices, or macrocycles. | nih.gov |

| Substitution at other pyrazole positions (e.g., 4-position) | Modifies the electronic properties of the ligand, which can influence the reactivity and organization of its metal complexes. | butler.edu |

Future Research Directions and Emerging Applications

Exploration of Novel Metal Complexes and Oxidation States

A significant frontier in the chemistry of Tris(3,5-dimethyl-1-pyrazolyl)methane lies in the synthesis and characterization of novel metal complexes, particularly those featuring unusual coordination geometries or stabilizing metals in uncommon oxidation states. The strong N-donor character and facial coordination of the Tpm* ligand are ideal for stabilizing a wide range of metal centers across the periodic table. chemimpex.comchemimpex.comresearchgate.net

Recent research has demonstrated success in creating innovative multinuclear complexes. For instance, novel dinuclear Molybdenum(VI) complexes have been synthesized and characterized. nih.gov The recrystallization of a mononuclear molybdenum precursor led to the isolation of a dinuclear complex, [{MoO(2)Cl(2)}(μ(2)-O){MoO(2)[HC(3,5-Me(2)pz)(3)]}]·CH(3)CN. nih.gov This complex features two distinct Mo(VI) centers with different coordination environments: one hexacoordinated and chelated by the Tpm* ligand, and the other in an unprecedented pentacoordinated trigonal bipyramidal geometry. nih.gov Further studies have produced other dimeric molybdenum structures, including a symmetrical Mo(2)O(4)(μ(2)-O){HC(3,5-Me(2)pz)(3)}(2)(2) and an unsymmetrical [Mo(2)O(3)(O(2))(2)(μ(2)-O)(H(2)O){HC(3,5-Me(2)pz)(3)}] complex. nih.gov

The exploration extends to heterobimetallic systems. Research has shown that Tpm*-based amido complexes of magnesium, zinc, and cadmium can react with Group 6 cyclopentadienyl (B1206354) tricarbonyl hydrides to form complexes with direct metal-metal bonds, such as Zn-Cr, Cd-Cr, and Cd-Mo bonds. researchgate.net These findings open avenues for investigating cooperative effects between different metal centers within a single molecule.

Future efforts will likely target the synthesis of complexes with f-block elements (lanthanides and actinides) and the stabilization of highly reactive or unusual oxidation states, such as high-valent iron or low-valent main group elements, leveraging the electronic and steric properties of the Tpm* ligand.

| Complex Type | Metal(s) | Key Structural Feature | Reference |

| Dinuclear | Molybdenum(VI) | One hexacoordinated and one pentacoordinated Mo(VI) center | nih.gov |

| Dinuclear | Molybdenum(VI) | Symmetrical and unsymmetrical oxido-bridged dimers | nih.gov |

| Heterobimetallic | Zn/Cr, Cd/Cr, Cd/Mo | Direct metal-metal bonds | researchgate.net |

| Mononuclear | Sodium | Distorted octahedral geometry with two tridentate Tpm* ligands | nih.gov |

Development of Advanced Catalytic Systems

The application of this compound complexes in catalysis is a major driver of current research. chemimpex.comchemimpex.com The ligand's ability to form stable yet reactive metal complexes is crucial for developing efficient and selective catalysts for a variety of organic transformations. rsc.orgeiu.edu

Molybdenum(VI) complexes supported by the Tpm* ligand have shown significant promise as catalysts for the epoxidation of olefins, using tert-butyl hydroperoxide as the oxidant. For the epoxidation of cis-cyclooctene, quantitative conversion to epoxycyclooctane was achieved. nih.gov The catalytic performance of these systems can be maintained even when used in ionic liquids, allowing for catalyst recycling and reuse without loss of activity. nih.gov